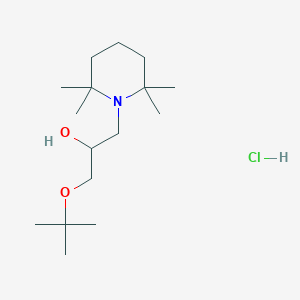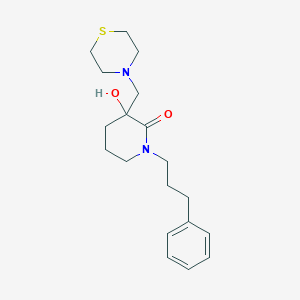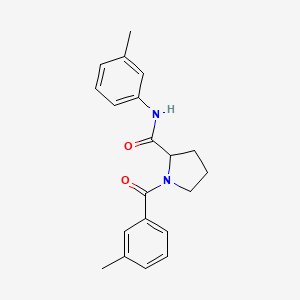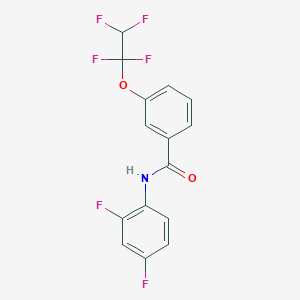
1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride, also known as Tinuvin 765, is a chemical compound that belongs to the class of hindered amine light stabilizers (HALS). It is widely used in the field of polymer science as a UV stabilizer to protect the polymer from photodegradation. The use of Tinuvin 765 has increased in recent years due to its excellent performance and compatibility with various polymers.
Mécanisme D'action
1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765 acts as a radical scavenger, which means it can neutralize free radicals generated by UV radiation. It does this by donating a hydrogen atom to the free radical, which in turn forms a stable product that does not cause further damage to the polymer.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765. However, it has been reported that the compound is not toxic and does not cause any adverse effects in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765 is its excellent UV stabilization properties, which make it a suitable candidate for use in various polymers. It is also compatible with a wide range of polymers and does not affect their physical or mechanical properties. However, one limitation is that 1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765 may not be effective in all polymer systems, and its performance may vary depending on the polymer composition and processing conditions.
Orientations Futures
There are several future directions for research on 1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765. One area of interest is the development of new and improved UV stabilizers that can provide better performance and compatibility with various polymers. Another area of research is the investigation of the mechanism of action of 1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765 and its interaction with different polymer systems. Additionally, there is a need for more studies on the environmental impact of 1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765 and its degradation products.
Méthodes De Synthèse
The synthesis of 1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765 involves the reaction of 2,2,6,6-tetramethylpiperidine with tert-butyl 2-chloroacetate in the presence of a base, followed by the reaction of the resulting intermediate with 2-hydroxy-3-chloro-propylamine. The final product is obtained by treating the intermediate with hydrochloric acid.
Applications De Recherche Scientifique
1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765 has been extensively studied for its UV stabilization properties in various polymers, including polyolefins, polyesters, polycarbonates, and polyamides. It has been shown to improve the weathering resistance and extend the service life of the polymer. In addition, 1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765 has been used as a stabilizer in coatings, adhesives, and sealants.
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2.ClH/c1-14(2,3)19-12-13(18)11-17-15(4,5)9-8-10-16(17,6)7;/h13,18H,8-12H2,1-7H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPKENIDLYPCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1CC(COC(C)(C)C)O)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylpropan-2-yl)oxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[({2-[(4,5-dibromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6119366.png)

![ethyl 3-[(4-hydroxybenzylidene)amino]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6119397.png)
![(4-chloro-2-methylphenyl)(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6119405.png)

![4-fluoro-N-[2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl]benzamide](/img/structure/B6119420.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-furamide](/img/structure/B6119422.png)
![5-(2-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B6119436.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6119449.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6119453.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine](/img/structure/B6119465.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B6119472.png)
![3-(4-chlorophenyl)-7-(2-hydroxyethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6119478.png)